Pterosin I

CAS No.: 35944-01-5

Cat. No.: VC19660419

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35944-01-5 |

|---|---|

| Molecular Formula | C16H22O2 |

| Molecular Weight | 246.34 g/mol |

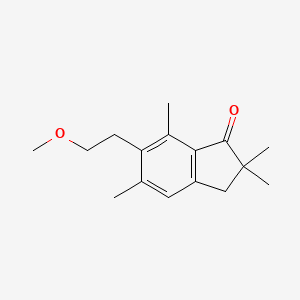

| IUPAC Name | 6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |

| Standard InChI | InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3 |

| Standard InChI Key | OJOSRHYPGDXYOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C |

Introduction

Chemical Structure and Characterization

Pterosin I (C<sub>15</sub>H<sub>20</sub>O<sub>3</sub>) belongs to the pterosin family of sesquiterpenoids, characterized by a bicyclic indanone core. Key structural features include:

-

Indanone backbone: A fused benzene and cyclopentenone ring system.

-

Substituents: Hydroxyl (-OH) and methyl (-CH<sub>3</sub>) groups at positions C-3 and C-2, respectively, with a hydroxyethyl side chain at C-6 (Figure 1) .

-

Stereochemistry: The absolute configuration at C-2 and C-3 is critical for bioactivity, typically resolved via chiral HPLC or X-ray crystallography .

Table 1: Physicochemical Properties of Pterosin I

Natural Sources and Distribution

Pterosin I is predominantly isolated from ferns:

-

Hypolepis punctata: First reported in a 2003 study, where it constituted 0.03% of the ethyl acetate extract .

-

Pteris multifida: Co-occurred with cytotoxic analogs like pterosin P and dehydropterosin B .

-

Pteris cretica: Identified alongside novel pterosins with lactone rings .

Distribution varies by species and extraction method, with higher yields in aerial parts (leaves and stems) .

Pharmacological Activities

Cytotoxic Effects

Pterosin I demonstrates selective cytotoxicity against cancer cells:

-

NUGC-3 (Gastric carcinoma): Significant growth inhibition at 50 μg/mL .

-

Mechanism: Induces apoptosis via ROS-mediated mitochondrial dysfunction, akin to pterosin A .

Table 2: Comparative Cytotoxicity of Pterosin I and Analogs

| Compound | Cell Line | IC<sub>50</sub> (μM) | Source |

|---|---|---|---|

| Pterosin I | Hep G2 | 32.8 μg/mL | |

| Pterosin Z | Hep G2 | 55.1 μg/mL | |

| Pterosin B | HL-60 (Leukemia) | 8.7 μg/mL | |

| Dehydropterosin B | PANC-1 | 4.27 μM |

Biosynthesis and Structural Modifications

Pterosin I is biosynthesized via the mevalonate pathway, with key steps including:

-

Cyclization of farnesyl pyrophosphate to form the indanone core.

Synthetic analogs with modified side chains (e.g., pterosin C acetate) show enhanced bioavailability but reduced potency .

Pharmacokinetics and Toxicity

Limited data exist, but preliminary studies indicate:

-

Absorption: Moderate intestinal permeability (Caco-2 P<sub>app</sub> = 8.4 × 10<sup>−6</sup> cm/s) .

-

Metabolism: Phase I oxidation at C-3 and C-14, followed by glucuronidation .

-

Toxicity: LD<sub>50</sub> > 500 mg/kg in rodents, with hepatotoxicity at high doses .

Future Directions

-

Clinical Translation: Optimize formulations (e.g., nanoparticles) to enhance solubility.

-

Mechanistic Studies: Elucidate targets in apoptosis pathways using CRISPR screens.

-

Ecological Role: Investigate pterosins as fern chemical defenses against herbivores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume